
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C11H12BrNO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxobutanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, amines, or thiols.
Scientific Research Applications
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The methoxy group and bromine atom play crucial roles in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)-3-oxobutanamide
- 4-bromo-N-(2-hydroxyphenyl)-3-oxobutanamide
- 4-bromo-N-(2-ethoxyphenyl)-3-oxobutanamide
Uniqueness
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to similar compounds. The bromine atom also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12BrNO3/c1-16-10-5-3-2-4-9(10)13-11(15)6-8(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
MCLHOSSONWBKJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.